molecular formula C22H36O B576622 (5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one CAS No. 14012-16-9

(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one

Cat. No.: B576622
CAS No.: 14012-16-9
M. Wt: 316.529
InChI Key: SQVGYHOZDQEEOG-PNNQKZSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one is a synthetic steroidal compound with the molecular formula C22H36O It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant steroids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one typically involves the modification of the pregnane nucleus through a series of chemical reactions. One common method includes the methylation of 5alpha-pregnan-15-one at the 20th carbon position. This process often requires the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: (5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

Scientific Research Applications

(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain receptors, such as the gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system. By binding to these receptors, this compound can influence neuronal activity and exert its effects .

Comparison with Similar Compounds

Uniqueness: (5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one is unique due to its specific structural modifications, which confer distinct biological activities compared to other similar compounds. Its methylation at the 20th carbon position differentiates it from other pregnane derivatives and influences its interaction with molecular targets .

Properties

CAS No.

14012-16-9

Molecular Formula

C22H36O

Molecular Weight

316.529

IUPAC Name

(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one

InChI

InChI=1S/C22H36O/c1-14(2)18-13-19(23)20-16-9-8-15-7-5-6-11-21(15,3)17(16)10-12-22(18,20)4/h14-18,20H,5-13H2,1-4H3/t15-,16-,17+,18-,20-,21+,22-/m1/s1

InChI Key

SQVGYHOZDQEEOG-PNNQKZSISA-N

SMILES

CC(C)C1CC(=O)C2C1(CCC3C2CCC4C3(CCCC4)C)C

Synonyms

20-Methyl-5α-pregnan-15-one

Origin of Product

United States

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